molecular formula C16H19NO4 B2411760 2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide CAS No. 1257552-06-9

2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide

Cat. No.: B2411760
CAS No.: 1257552-06-9
M. Wt: 289.331
InChI Key: JBLKMWJXCJUWAL-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . It also contains a furan ring, which is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group and the furan ring would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide group and the furan ring. Both of these functional groups are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

2-Ethoxy-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide is a compound that has been explored in the realm of organic synthesis and chemical properties. Research has demonstrated various methodologies for synthesizing benzamide derivatives, which are crucial for the preparation of radiopharmaceuticals and other compounds with potential neuroleptic activity. For instance, a simple and high-yield synthesis method has been developed for the precursor of (S)-123I-IBZM, starting from dimethoxybenzoic acid, highlighting the compound's relevance in creating diagnostic tools for neurological conditions (Bobeldijk et al., 1990). Furthermore, benzamides synthesized from N,N-disubstituted ethylenediamines showed inhibitory effects on stereotyped behavior in rats, indicating their potential as neuroleptic agents (Iwanami et al., 1981).

Biological Applications

The biological applications of benzamide derivatives, including those similar in structure to 2-ethoxy-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide, have been extensively studied. For example, certain benzamides have been synthesized to act as selective histone deacetylase 6 inhibitors, ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation, showcasing their therapeutic potential in neurodegenerative diseases (Lee et al., 2018). Moreover, compounds like N-(3-hydroxyphenyl)benzamide have been explored for their enzyme inhibition activity against various enzymes, underlining the significance of benzamide derivatives in developing treatments for conditions associated with enzyme dysfunction (Abbasi et al., 2014).

Chemical Interactions and Mechanisms

Research into the chemical interactions and mechanisms of benzamide derivatives reveals their complex behavior and potential for diverse applications. For example, studies on the synthesis and structures of new enaminones derived from reactions involving benzamide analogs provide insights into their chemical properties and potential applications in material science and pharmacology (Brbot-Šaranović et al., 2000). Additionally, QSAR modeling on dopamine D2 receptor binding affinity of certain benzamides highlights the importance of structural features in enhancing biological activity, which is crucial for the design of new pharmacologically active agents (Samanta et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used as inhibitors of certain enzymes .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for exposure .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-20-14-7-5-4-6-12(14)16(19)17-10-13(18)15-9-8-11(2)21-15/h4-9,13,18H,3,10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLKMWJXCJUWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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